2,5,7-Trichlorolichexanthone
Description
Overview of the Xanthone (B1684191) Class of Natural Products
Xanthones, characterized by their dibenzo-γ-pyrone backbone, are a significant class of secondary metabolites found in various natural sources, including higher plants, fungi, and lichens. mdpi.comsemanticscholar.org The term "xanthone" originates from the Greek word "xanthos," meaning yellow, a nod to their typical coloration. mdpi.comsemanticscholar.org The core structure, 9H-xanthen-9-one, consists of two benzene (B151609) rings fused to a central γ-pyrone ring. mdpi.comfrontiersin.org This tricyclic system is largely planar and rigid, contributing to the stability of these compounds. encyclopedia.pub
Over 200 naturally occurring xanthones have been identified, showcasing a wide array of biological activities. wikipedia.orgnumberanalytics.com These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them a subject of considerable interest in medicinal chemistry and drug discovery. numberanalytics.comnih.gov The biological potential of xanthones is attributed to their ability to interact with various biological targets, a feature that has led to them being described as "privileged structures" in medicinal chemistry. mdpi.comnih.gov
Historical Context of Xanthone Research
The history of xanthone research dates back to 1821 with the isolation of the first xanthone derivative, gentisin, from the roots of Gentiana lutea. mdpi.comnih.gov However, the term "xanthone" itself was not used until 1961 by J.C. Robert. mdpi.comsemanticscholar.org A significant milestone in the field was the introduction of xanthone as an insecticide in 1939. wikipedia.org
Early research focused on the isolation and structural elucidation of new xanthones from various natural sources. The first prenylated xanthone, tajixanthone, was isolated from the fungus Aspergillus stellatus in 1970. nih.gov The discovery of bikaverin, a wine-red pigment with antiprotozoal and antitumor activities, from fungal species in 1988 further highlighted the therapeutic potential of this class of compounds. nih.gov Over the years, extensive research has led to the identification of over 2000 xanthones from both terrestrial and marine organisms. nih.gov
Classification and Structural Diversity within Xanthones
The structural diversity of xanthones is vast, arising from the various substituents attached to the core dibenzo-γ-pyrone skeleton. They are broadly classified into several categories based on their chemical structure: mdpi.comfrontiersin.org
Simple Oxygenated Xanthones: These are characterized by the presence of hydroxyl, methoxy (B1213986), and methyl groups. They can be further subdivided based on the degree of oxygenation. mdpi.comfrontiersin.org
Xanthone Glycosides: These compounds have one or more sugar moieties attached to the xanthone core. numberanalytics.com
Prenylated and Related Xanthones: This group contains one or more prenyl or other isoprenoid-derived side chains. numberanalytics.com
Xanthonolignoids: These are formed by the combination of a xanthone and a lignan (B3055560) unit. mdpi.com
Bis-xanthones (Dimeric Xanthones): These consist of two xanthone units linked together. numberanalytics.com
The position and nature of these substituents significantly influence the physicochemical properties and biological activities of the xanthone derivatives. mdpi.com
Table 1: Major Classes of Xanthones
| Class | Description |
|---|---|
| Simple Oxygenated Xanthones | Contain only hydroxyl, methoxy, or methyl substituents. |
| Xanthone Glycosides | Have sugar molecules attached to the xanthone core. |
| Prenylated Xanthones | Feature prenyl or other isoprenoid side chains. |
| Xanthonolignoids | Composed of a xanthone unit linked to a lignan. |
| Bis-xanthones | Consist of two interconnected xanthone units. |
Academic Research Landscape of Halogenated Xanthones
Halogenated xanthones, particularly chlorinated derivatives, represent a significant area of academic research. sibran.ru These compounds are primarily isolated from lichens, with the first chlorinated xanthone, 2-chloronorlichexanthone, discovered in 1966 from the lichen Lecanora rupicola. sibran.ru Since then, over 70 natural chlorine-containing xanthones have been identified. sibran.ru
Research in this area focuses on several key aspects:
Isolation and Structure Elucidation: Scientists continue to discover new halogenated xanthones from various lichen and fungal species. sibran.ruresearchgate.net
Synthesis: The development of synthetic methodologies to produce halogenated xanthones is an active field of study. nih.govacs.orgtandfonline.com These synthetic routes allow for the creation of novel derivatives with potentially enhanced biological activities. nih.govnih.gov For instance, a modular strategy for synthesizing halogenated xanthones has been developed, enabling the divergent production of different bromo-heterocycles. nih.govacs.org
Biological Activity: Halogenated xanthones have demonstrated a range of biological activities, with a particular focus on their antimicrobial and antifungal properties. nih.govresearchgate.net The presence and position of halogen atoms can significantly influence the potency of these compounds. tandfonline.com
Significance of 2,5,7-Trichlorolichexanthone within Xanthone Research
This compound is a specific chlorinated xanthone that has been identified in lichens. ebi.ac.ukanbg.gov.au Its significance within xanthone research lies in its contribution to the understanding of the structural diversity and biosynthesis of halogenated natural products.
This compound is a derivative of lichexanthone (B95002), a common lichen xanthone. mdpi.com The presence of three chlorine atoms on the xanthone scaffold is a notable feature. The synthesis of this compound has been reported as part of broader studies aimed at creating a library of halogenated xanthones to explore their structure-activity relationships. researchgate.net
While specific biological activity data for this compound is not extensively detailed in the provided search results, its existence as a naturally occurring, poly-chlorinated xanthone makes it an important molecule for several reasons:
It serves as a model compound for synthetic chemists developing new methods for the halogenation of xanthones. researchgate.net
Its discovery in lichens like Lecanora elixii contributes to the chemotaxonomic classification of these organisms. anbg.gov.au
It is part of a larger group of chlorinated xanthones that are being investigated for their potential as antimicrobial agents. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C16H11Cl3O5 |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
2,4,7-trichloro-8-hydroxy-3,6-dimethoxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C16H11Cl3O5/c1-5-8-13(20)9-6(4-7(22-2)11(18)14(9)21)24-15(8)12(19)16(23-3)10(5)17/h4,21H,1-3H3 |
InChI Key |
RQSKYECJFBMMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)OC)Cl)OC3=CC(=C(C(=C3C2=O)O)Cl)OC |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution of 2,5,7 Trichlorolichexanthone
Natural Sources and Habitats
Isolation from Lichen Species
The chlorinated xanthone (B1684191) 2,5,7-Trichlorolichexanthone has been identified as a minor chemical constituent in the lichen Lecanora broccha. sibran.ru This species is part of the large and widespread Lecanora genus, which is characterized by a crustose (crust-like) thallus and apothecia (fruiting bodies) with rims containing photosynthetic tissue. wikipedia.org
While a variety of other chlorinated xanthones have been isolated from different lichen species, the presence of this compound is not confirmed in all the species listed for this review. For instance, the lichen Cladonia incrassata is known to produce a different novel compound, 1,5-dihydroxy-2,4,6-trichloro-7-methylxanthone, but not this compound. researchgate.net Research has not confirmed the isolation of this compound from Sporopodium flavescens, Dimelaena cf. australiensis, or Calopadia fusca.
The habitats of lichens that produce chlorinated xanthones are varied. Lecanora broccha is typically found in subalpine to alpine grasslands, growing on decaying tussock bases. nzpcn.org.nz Cladonia incrassata, a producer of other chlorinated xanthones, inhabits damp, acidic environments such as peaty soil, humus, rotting logs, and soft sandstone. britishlichensociety.org.uknatureserve.orgdorsetnature.co.uk It is found in heathlands, bogs, swamps, and open woods. britishlichensociety.org.uknatureserve.org The genus Calopadia primarily consists of foliicolous (leaf-dwelling) lichens. wikipedia.org
Occurrence of this compound in Selected Lichen Species
| Lichen Species | This compound Presence | Primary Habitat |
|---|---|---|
| Lecanora broccha | Present (Minor Constituent) sibran.ru | Decaying tussock bases in subalpine-alpine grasslands nzpcn.org.nz |
| Cladonia incrassata | Not reported; produces other chlorinated xanthones researchgate.net | Damp acid habitats (humus, peat, lignum) britishlichensociety.org.uk |
| Sporopodium flavescens | Not reported in available literature | N/A |
| Dimelaena cf. australiensis | Not reported in available literature | N/A |
| Calopadia fusca | Not reported in available literature | Foliicolous (leaf-dwelling) wikipedia.org |
Fungal and Other Microorganism Sources
Xanthones are a well-known class of secondary metabolites found in fungi, plants, and lichens. researchgate.netmdpi.com The biosynthesis of xanthones in lichens and free-living fungi proceeds through the polyacetate/polymalonate pathway. nih.govresearchgate.net While some non-lichenized fungi, such as Penicillium persicinum, are known to produce the related compound lichexanthone (B95002), the isolation of this compound specifically from fungal or other microbial sources has not been reported in the reviewed literature. wikipedia.org Research into cytotoxic compounds from fungi of the order Hypocreales has identified complex xanthone-anthraquinone heterodimers, but not chlorinated lichexanthones. nih.gov The production of certain lichen xanthones may depend on the symbiotic relationship between the fungus and the alga; for example, when the fungal partner of Lecanora dispersa is cultivated alone, its xanthone production is altered. mdpi.comnih.gov
Isolation Methodologies
Extraction Techniques from Biological Matrices
The isolation of xanthones and other secondary metabolites from lichen thalli typically begins with solvent extraction. Acetone is a universally employed solvent for efficiently extracting a wide range of lichen compounds. nih.govresearchgate.net The general procedure involves soaking the cleaned and dried lichen material in acetone for a period, which can be repeated multiple times to ensure a thorough extraction. The resulting acetone extracts contain a complex mixture of substances, including the target xanthones, which then require further separation.
Chromatographic Separation Methods
Due to the chemical complexity of lichen extracts and the high number of structurally similar isomers among chlorinated xanthones, chromatographic techniques are essential for their separation and identification. univ-rennes.fr
Thin-Layer Chromatography (TLC): TLC is a widely used, relatively inexpensive, and rapid method for the routine identification of lichen metabolites. nih.gov Standardized TLC procedures allow for the comparison of chemical profiles between different lichen species, aiding in chemotaxonomy.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective analytical tool for the separation, identification, and quantification of lichen substances. researchgate.net Reversed-phase HPLC methods, often using a C18 column with a water-methanol gradient, can resolve complex mixtures of aromatic lichen products, including numerous xanthone isomers that may be difficult to distinguish by other means. nih.govresearchgate.net The coupling of HPLC with mass spectrometry (HPLC-MS) is now widely used for the dereplication (rapid identification) of known compounds in lichen extracts. researchgate.netuniv-rennes.fr
Geographical and Ecological Distribution of Producing Organisms
The primary confirmed natural source of this compound, Lecanora broccha, has a geographical distribution in the Southern Hemisphere. It is known to occur in New Zealand and Australia, specifically in New South Wales, the Australian Capital Territory, Victoria, and Tasmania. nzpcn.org.nz Ecologically, it occupies a specific niche in subalpine and alpine environments, growing on the decaying bases of tussock grasses. nzpcn.org.nz
Other lichens that produce related chlorinated xanthones have different distribution patterns. For example, Cladonia incrassata has a cool-temperate to boreal-montane circumpolar range. units.it In Europe, it is found from Southern England and Wales to Scotland and throughout Ireland. britishlichensociety.org.uk In North America, its range extends from the Great Lakes and New England south to Florida. natureserve.org This species is typically found in damp, acidic habitats, such as on peaty soil, humus-rich soil, and rotting wood in heathlands, bogs, and woodlands. britishlichensociety.org.ukunits.it The distribution of many lichen species is widespread but can be patchy, with populations being locally frequent in specific habitats. britishlichensociety.org.uk The genus Lecanora itself has a wide geographic distribution, including tropical regions in countries like Brazil and Australia. redlist.infonih.gov
Chemical Synthesis and Analog Design of 2,5,7 Trichlorolichexanthone and Derivatives
Total Synthesis Approaches for Xanthones
The construction of the fundamental dibenzo-γ-pyrone framework of xanthones is central to the total synthesis of its derivatives. Historically, methods often involved harsh conditions, such as the distillation of a phenol (B47542) and a o-hydroxybenzoic acid with acetic anhydride. up.pt Over time, more refined and higher-yielding strategies have become prevalent. up.pt
The most popular modern approaches for xanthone (B1684191) synthesis proceed through two primary intermediate pathways: the benzophenone (B1666685) route and the diaryl ether route. up.ptnih.gov
Benzophenone Intermediate Route : This strategy typically begins with a Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with a phenolic compound to form a 2,2'-dioxygenated benzophenone. up.pt This intermediate then undergoes a cyclization step, which can be achieved through nucleophilic substitution or an addition-elimination mechanism, to form the central pyrone ring of the xanthone. up.pt If the benzophenone intermediate has a hydroxyl group at the 6 or 6' position, the xanthone skeleton can sometimes be formed directly in a one-pot reaction known as the Grover, Shah, and Shah (GSS) method. up.pt
Diaryl Ether Intermediate Route : In this approach, the first key step is the formation of a diaryl ether. This is followed by an intramolecular electrophilic cycloacylation to close the heterocyclic ring and yield the xanthone core. up.ptmdpi.com While the acylation reactions in the benzophenone route often give higher yields than the ether synthesis step in this route, the diaryl ether approach is particularly useful for creating specific substitution patterns that are difficult to achieve otherwise. up.pt
A summary of these classical and widely used total synthesis strategies is presented below.
| Synthesis Route | Key Intermediate | Primary Reactions | Common Reagents |
| Benzophenone Route | 2,2'-Dioxygenated Benzophenone | 1. Friedel-Crafts Acylation2. Cyclodehydration | 1. Benzoyl chloride, Phenol2. Lewis acids (e.g., AlCl₃), Heat |
| Diaryl Ether Route | 2-Aryloxybenzoic Acid | 1. Ullmann Condensation2. Electrophilic Cycloacylation | 1. Aryl halide, Phenol, Copper catalyst2. Strong acids (e.g., PPA, H₂SO₄) |
| Grover, Shah, & Shah | Benzophenone | One-pot Condensation & Cyclization | Salicylic acid, Phenol, ZnCl₂, POCl₃ |
Synthetic Strategies for Halogenated Xanthone Skeletons
Creating the specific substitution pattern of 2,5,7-trichlorolichexanthone requires synthetic methods that can controllably introduce halogen atoms onto the xanthone framework. General strategies for synthesizing halogenated xanthones often build upon the foundational total synthesis approaches, using halogenated starting materials or introducing halogens at a key step. researchgate.net For instance, a versatile strategy has been developed that relies on the modular coupling of vanillin (B372448) derivatives with a dibromoquinone, which can be elaborated to form halogenated xanthone structures. researchgate.net Another innovative route involves a Smiles rearrangement of a suitably substituted depside as the key step to prepare trichloronorlichexanthone derivatives. researchgate.net
Palladium catalysis has emerged as a powerful tool for constructing the xanthone core, offering efficient and often milder reaction conditions. These methods can tolerate a variety of functional groups, including halogens, which is crucial for synthesizing complex molecules like this compound. nih.gov
Recent advancements include:
Carbonylative Homocoupling : Symmetrical xanthones can be synthesized in a one-pot reaction from functionalized 2-iodophenols. thieme-connect.comresearchgate.net This protocol uses a palladium catalyst and carbon monoxide (CO) as a C1 building block, proceeding without the need for a ligand. thieme-connect.comresearchgate.net
Carbonylation/C-H Activation : Diaryl ethers can be directly converted into xanthones through a palladium-catalyzed process that involves a double C-H activation and carbonylation sequence. researchgate.netacs.org This method forges the final ring using a carbon monoxide atmosphere. researchgate.net Similarly, ortho-diazonium salts of diaryl ethers can undergo intramolecular carbonylation and C-H functionalization to yield the xanthone skeleton. researchgate.net
Acylation-SNAr Sequence : A regioselective pathway for preparing xanthones from 2-bromofluorobenzenes and salicylaldehydes has been developed. conicet.gov.ar The reaction proceeds through a palladium-catalyzed acylation followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. conicet.gov.ar
These palladium-catalyzed methods provide robust pathways to halogenated xanthones, which can be further modified through subsequent cross-coupling reactions to build even greater molecular diversity. nih.gov
The Ullmann condensation is a classic and reliable method for forming the diaryl ether linkage, which is the key intermediate in one of the main synthetic routes to xanthones. up.pt This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. mdpi.comup.pt The resulting 2-aryloxybenzoic acid or a related diaryl ether is then cyclized, often using strong acids like polyphosphoric acid (PPA), to form the xanthone's dibenzo-γ-pyrone core. mdpi.com
While traditional Ullmann reactions often require harsh conditions (high temperatures and strong bases like pyridine), significant improvements have been made. up.ptup.pt For example, the use of ligands such as N,N-dimethyl glycine (B1666218) in combination with a cesium carbonate (Cs₂CO₃) base allows the coupling to proceed at much lower temperatures (e.g., 90°C) and in shorter reaction times, resulting in higher yields compared to traditional methods. up.pt This improved Ullmann strategy has been successfully applied to the synthesis of various functionalized xanthone building blocks. up.pt
Semi-Synthesis from Precursors
Semi-synthesis offers an alternative and often more efficient route to complex natural products by chemically modifying abundant, structurally related precursors. For chlorinated xanthones, the natural product lichexanthone (B95002), which can be isolated in workable quantities from lichens like Parmotrema lichexanthonicum, serves as an excellent starting material. researchgate.netscielo.brscielo.br
A common strategy involves the O-demethylation of lichexanthone to produce norlichexanthone (B23499). researchgate.netscielo.br This core structure can then be subjected to a variety of chemical transformations to build a library of derivatives. For instance, norlichexanthone can be treated with 1,ω-dihaloalkanes to introduce ω-bromoalkoxyl side chains, which can then be converted to various nitrogen-containing derivatives. scielo.brscielo.br While a direct semi-synthesis of this compound from a natural precursor is not explicitly detailed in the literature, the established methodologies for creating other chlorinated and functionalized lichexanthone analogues demonstrate the viability of this approach. researchgate.netresearchgate.net
Design and Synthesis of Structurally Related Analogues
The synthesis of analogues of natural products like this compound is a cornerstone of medicinal chemistry. By systematically altering the structure of a parent compound, researchers can probe which parts of the molecule are essential for its biological effects. Synthetic chemistry provides the tools to create these novel structures, which are often not found in nature. For example, various analogues of 9-oxo-9H-xanthene-2-carboxylic acid have been synthesized via both diaryl ether and benzophenone intermediate routes to explore their potential as antiallergic agents. mdpi.com Similarly, new xanthone derivatives have been created by incorporating a polar 1,2,3-triazole ring onto the scaffold to investigate their cytotoxic activity. nih.gov
Structure-Activity Relationship (SAR) studies are systematic investigations into how the chemical structure of a compound influences its biological activity. This is a powerful, rational approach to drug discovery. In the context of lichexanthone, SAR studies have been instrumental in developing derivatives with enhanced or novel biological properties. researchgate.net
A notable example is the effort to improve the weak antimycobacterial activity of the parent lichexanthone. researchgate.netresearchgate.net Researchers have synthesized series of lichexanthone derivatives, such as ω-bromoalkoxylxanthones and ω-aminoalkoxylxanthones, and tested their activity against Mycobacterium tuberculosis. researchgate.net These studies revealed that the introduction of nitrogen-containing side chains was crucial for activity, while structurally similar but non-nitrogenated analogues were inactive. researchgate.net The results suggest that factors beyond simple polarity, such as basicity and specific steric and electronic characteristics of the side chain, are key determinants of antimycobacterial efficacy. researchgate.net
A summary of SAR findings for a series of semi-synthetic ω-aminoalkoxylxanthone derivatives is provided below. researchgate.netresearchgate.net
| Parent Compound | Modification | Resulting Analogue Series | Key SAR Finding |
| Lichexanthone | Demethylation, then alkylation with dihaloalkanes, then amination | ω-Aminoalkoxylxanthones | Nitrogenated side chains are essential for antimycobacterial activity. researchgate.net |
| Lichexanthone | As above | Derivatives with methyl, ethyl, propyl, and piperidinyl moieties | Activity is dependent on the nature of the amine and the length of the alkyl chain. researchgate.net |
| Lichexanthone | As above | ω-Bromoalkoxylxanthones | These non-nitrogenated intermediates were inactive, highlighting the importance of the amine group. researchgate.net |
Synthetic Libraries of Nature-Inspired Xanthones
The development of synthetic libraries of xanthones, inspired by naturally occurring structures, represents a significant strategy in medicinal chemistry and drug discovery. mdpi.comdntb.gov.ua By systematically modifying the core xanthone scaffold, researchers can generate a multitude of derivatives and explore their structure-activity relationships for various biological targets. dntb.gov.ua This approach overcomes the limitations of natural product isolation, which often yields limited quantities and structural variety. mdpi.com
The synthesis of these libraries often begins with readily available or synthetically accessible xanthone precursors. mdpi.com For instance, simple oxygenated xanthones such as 3,4-dimethoxy-1-methyl-9H-xanthen-9-one and 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one have been utilized as starting materials for generating a diverse collection of derivatives. mdpi.com A series of straightforward chemical transformations can be applied to these precursors to introduce functional and structural diversity. These reactions include, but are not limited to, O-demethylation, bromination, and the introduction of various substituents. mdpi.com
One notable study involved the preparation of a series of thirteen xanthone derivatives from two parent compounds. nih.gov The synthetic approach focused on appendage diversity, modifying the substituents on the xanthone core. For example, O-demethylation using aluminum chloride (AlCl₃) yielded the corresponding phenolic compounds. mdpi.com Selective C-bromination was achieved under mild conditions using a Bu₄NBr/PhI(OAc)₂ system, introducing bromine atoms at specific positions on the xanthone ring. mdpi.com These halogenated intermediates are particularly valuable as they can serve as handles for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties. The inclusion of halogen atoms, such as in chlorinated xanthones, has been noted as a promising feature for enhancing antibacterial activity. mdpi.com
The research findings from the synthesis of such libraries are often detailed, providing insights into reaction yields and the structural characterization of the newly formed compounds. Spectroscopic data and high-resolution mass spectrometry (HRMS) are crucial for confirming the structures of the synthesized derivatives. nih.gov In some cases, single-crystal X-ray diffraction provides unambiguous structural determination. nih.gov
The following table summarizes a selection of nature-inspired xanthone derivatives synthesized to create a chemical library, showcasing the diversity of transformations performed on the initial scaffolds.
Table 1: Examples of Synthesized Nature-Inspired Xanthone Derivatives
| Compound Name | Starting Material | Transformation |
|---|---|---|
| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | 3,4-dimethoxy-1-methyl-9H-xanthen-9-one | O-demethylation |
| 2-bromo-3,4-dimethoxy-1-methyl-9H-xanthen-9-one | 3,4-dimethoxy-1-methyl-9H-xanthen-9-one | Selective C-2 bromination |
| 2-bromo-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one | 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one | Selective C-2 bromination |
| 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | 3,4-dimethoxy-1-methyl-9H-xanthen-9-one | Bromination of the methyl group |
| 3,4-dimethoxy-9-oxo-9H-xanthene-1-carboxylic acid | 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde | Oxidation |
| 3,4,6-trimethoxy-9-oxo-9H-xanthene-1-carboxylic acid | 3,4,6-trimethoxy-9-oxo-9H-xanthene-1-carbaldehyde | Oxidation |
The synthesis of these libraries is not without its challenges. For instance, the yields of certain reactions can be low, which may be attributed to difficulties in purification and subsequent product losses. mdpi.com Despite these challenges, the ability to generate diverse libraries of xanthones provides a powerful platform for discovering novel compounds with potential therapeutic applications. dntb.gov.ua The exploration of these synthetic derivatives has revealed potent inhibitory effects against various microbial strains, underscoring the value of this nature-inspired approach. nih.govmdpi.com
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown compound with high accuracy. researchgate.net Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. researchgate.netmdpi.com
For 2,5,7-Trichlorolichexanthone, the molecular formula is established as C₁₅H₉Cl₃O₄. HRMS analysis provides an experimental mass that is compared against the theoretical (calculated) exact mass. The close correlation between the measured and theoretical mass confirms the elemental composition and rules out other potential formulas with the same nominal mass. anbg.gov.au The characteristic isotopic pattern generated by the three chlorine atoms (a distinctive M, M+2, M+4, M+6 pattern) further corroborates the presence and number of chlorine atoms in the structure. While specific HRMS data for this compound is not detailed in readily available literature, the analysis of its close analogue, 2,5,7-trichloro-3-O-methylnorlichexanthone (C₁₅H₉Cl₃O₅), relied on this technique to confirm its molecular formula. upi.edu
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₉Cl₃O₄ |
| Nominal Mass | 370 Da |
| Monoisotopic Mass (Calculated) | 369.95154 Da |
| Expected Ion ([M+H]⁺) | 370.95937 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. msu.edu Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial relationships of atoms can be determined. vscht.cz
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. upi.edubiotaxa.org For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons. The downfield shift of one hydroxyl proton would indicate intramolecular hydrogen bonding with the carbonyl group at C-9, a characteristic feature of xanthones.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. upi.edubiotaxa.org For this compound, 15 distinct carbon signals are expected. The chemical shifts indicate the type of carbon atom (e.g., carbonyl, aromatic, aliphatic, C-O, C-Cl). The C-9 carbonyl carbon is typically observed far downfield (around 180 ppm), while carbons bonded to electronegative chlorine and oxygen atoms also show characteristic downfield shifts.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1-OH | ~13.0 (s, 1H) | C-1 | ~161 |
| 6-OH | ~9.5 (s, 1H) | C-2 | ~115 |
| H-4 | ~6.8 (s, 1H) | C-3 | ~148 |
| 3-OCH₃ | ~3.9 (s, 3H) | C-4 | ~100 |
| 8-CH₃ | ~2.5 (s, 3H) | C-4a | ~112 |
| C-5 | ~125 | ||
| C-6 | ~155 | ||
| C-7 | ~120 | ||
| C-8 | ~140 | ||
| C-8a | ~108 | ||
| C-9 | ~182 | ||
| C-9a | ~150 | ||
| C-10a | ~105 | ||
| 3-OCH₃ | ~56 | ||
| 8-CH₃ | ~22 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. upi.edubiotaxa.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would confirm the connectivity between any coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for definitively assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for confirming substitution patterns. For example, a NOESY correlation between the 8-CH₃ protons and the proton at H-4 would provide strong evidence for their spatial proximity.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. biotaxa.org By diffracting X-rays off a single crystal, one can obtain a precise map of electron density, which reveals the exact positions of atoms, bond lengths, and bond angles. This technique provides an unambiguous determination of the molecule's absolute configuration and its conformation in the solid state.
A search of the current scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for this compound. If crystals of sufficient quality were obtained, this method would unequivocally confirm the substitution pattern and provide detailed geometric data.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The xanthone (B1684191) nucleus is a highly conjugated system and therefore a strong chromophore. msu.edu The UV-Vis spectrum of a xanthone typically displays several intense absorption bands. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. For this compound, characteristic absorption maxima are expected in the ranges listed below, consistent with other chlorinated xanthones. biotaxa.org
| Absorption Band | Expected λmax Range (nm) | Associated Electronic Transition |
|---|---|---|
| Band I | 340 - 360 | π → π |
| Band II | 300 - 320 | π → π |
| Band III | 260 - 280 | π → π |
| Band IV | 240 - 250 | π → π |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) in covalent bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present in a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption for the C=O stretch of the ketone in the pyrone ring is a key diagnostic feature. The O-H stretching of the phenolic hydroxyl groups would appear as a broad band. Aromatic C=C stretching and C-Cl stretching bands would also be present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching, broad | 3500 - 3200 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Methyl) | Stretching | 2960 - 2850 |
| Ketone C=O (Xanthone) | Stretching, strong | 1650 - 1610 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O (Ether/Phenol) | Stretching | 1300 - 1150 |
| C-Cl | Stretching | 850 - 750 |
Theoretical and Computational Studies of 2,5,7 Trichlorolichexanthone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the properties of molecules at the atomic level. scirp.orgmdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics, offering a valuable complement to experimental data.
The initial step in the computational analysis of 2,5,7-trichlorolichexanthone involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G**, have been successfully used to predict the optimized structures of related chlorinated aromatic compounds. scirp.org For this compound, this would involve defining the bond lengths, bond angles, and dihedral angles that constitute its most stable conformation.
Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the calculation of various molecular properties that are key to understanding the compound's reactivity and intermolecular interactions.
Key Electronic Properties Calculable via DFT:
| Property | Description | Relevance to this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity and is a key factor in predicting electronic transitions. |
| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface of the molecule. | MESP identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions, including hydrogen and halogen bonding. dntb.gov.ua |
| Dipole Moment | A measure of the overall polarity of the molecule. | The magnitude and direction of the dipole moment influence the solubility and interaction with polar solvents and biological targets. |
| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | These values help in understanding the reactivity of different sites within the molecule. |
Studies on other chlorinated pyrene (B120774) compounds have shown that the positions of chlorine atoms significantly influence the stability and electronic properties of the molecule. scirp.org Similar effects would be expected for this compound, where the three chlorine atoms at positions 2, 5, and 7 would distinctly modulate the electron distribution across the xanthone (B1684191) scaffold.
DFT calculations are also extensively used to predict spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com For complex or proton-deficient molecules like many chlorinated xanthones, calculated NMR data can be invaluable for assigning experimental signals and confirming the chemical structure. mdpi.comnih.gov In a study on isodemethylchodatin, a trichlorinated norlichexanthone (B23499), DFT-based calculations were crucial for an unambiguous structure validation. nih.gov Similar computational approaches could be applied to generate a theoretical NMR spectrum for this compound, providing a reference for its experimental identification. Discrepancies between calculated and experimental values for chlorine-containing compounds have been noted, and various computational strategies are being explored to improve accuracy. nih.govrsc.org
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax). The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM) or more advanced QM/MM approaches. researchgate.netchemrxiv.orgreadthedocs.io Computational studies on xanthines have demonstrated that a detailed analysis of UV/Vis spectra can be achieved, highlighting the roles of electrostatic, polarization, and hydrogen bonding interactions. researchgate.netnih.gov For this compound, TD-DFT could predict its characteristic absorption bands, providing insight into the electronic transitions within the chlorinated xanthone chromophore.
Circular Dichroism (CD) Spectra: For chiral molecules, TD-DFT can also predict Circular Dichroism (CD) spectra, which measure the differential absorption of left- and right-circularly polarized light. Although this compound itself is not chiral, this method would be applicable to chiral derivatives or its interactions with chiral biological molecules.
Conformational Analysis and Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. volkamerlab.orgnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility, solvent effects, and interactions with other molecules. volkamerlab.org
For this compound, MD simulations could be used to:
Explore its conformational landscape in different solvents.
Study its flexibility and the rotational barriers of its substituents.
Simulate its interaction with lipid bilayers to predict its membrane permeability.
Investigate its binding dynamics within a protein active site, complementing molecular docking studies. uac.pt
A recent study on chlorinated hydroxyxanthones utilized MD simulations to demonstrate the stability of a ligand-protein complex, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand the dynamic behavior of the complex. uac.pt
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models based on a set of known compounds (a training set), QSAR can predict the activity of new or untested molecules.
QSAR models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Electronic descriptors: Such as those obtained from DFT calculations (e.g., HOMO/LUMO energies, dipole moment).
Hydrophobic descriptors: Like the partition coefficient (logP).
QSAR studies have been applied to various xanthone derivatives to model their antimicrobial and anticancer activities. mdpi.commdpi.comichem.md For example, a QSAR model for tyrosinase inhibitory activity by xanthones was developed to guide the design of new, more potent inhibitors. mdpi.com If this compound were included in a dataset of related compounds with measured biological activity, a QSAR model could be developed to predict its potency and to identify the key structural features responsible for its activity.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and for elucidating their mechanism of action at a molecular level.
The process involves:
Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., an enzyme or receptor).
Sampling a large number of possible binding poses of the ligand in the active site of the protein.
Using a scoring function to rank the poses based on their binding affinity, which is often estimated as the free energy of binding.
Molecular docking studies on other chlorinated hydroxyxanthones have successfully predicted their binding modes and interactions with protein targets like protein tyrosine kinase. researchgate.netmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, a study on 5-chloro-1-hydroxyxanthone identified crucial hydrogen bonds with Cys673 in the platelet-derived growth factor receptor (PDGFR). uac.pt Similarly, docking simulations of this compound could predict its potential biological targets and the specific interactions that govern its binding, providing a rationale for its observed biological activities and guiding the design of more effective analogs. researchgate.net
Molecular and Biochemical Mechanisms of Action Pre Clinical/in Vitro
Antimicrobial Activities (e.g., Antibacterial, Antifungal)
While many lichen-derived compounds and other chlorinated xanthones have demonstrated significant antimicrobial properties, specific data for 2,5,7-Trichlorolichexanthone remains largely uncharacterized.
Inhibition of Pathogenic Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)
There is currently no specific data available in the scientific literature detailing the minimum inhibitory concentrations (MIC) of this compound against pathogenic bacteria such as Staphylococcus aureus or Enterococcus faecalis. Research on other chlorinated xanthones has shown antibacterial potential. For instance, a related compound, cladoxanthone A, exhibited an antibacterial effect against Staphylococcus aureus, but the scarcity of the isolated compound prevented the determination of a minimal inhibitory concentration. researchgate.net Similarly, synthetic xanthone (B1684191) derivatives have shown promise, with some exhibiting good activity (MICs of 4 µg/mL) against multidrug-resistant strains of S. aureus. researchgate.net However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Fungistatic and Fungicidal Effects (e.g., Dermatophytes T. rubrum, M. canis, E. floccosum)
Specific studies on the fungistatic and fungicidal effects of this compound against dermatophytes like Trichophyton rubrum, Microsporum canis, and Epidermophyton floccosum have not been reported. The antifungal potential of other chlorinated xanthones, such as 2,7-Dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one, has been noted, with potent activity against these dermatophytes (MIC = 4–8 µg/mL). researchgate.net This highlights the potential of the chemical class, but specific data for this compound is absent.
Synergistic Effects with Established Antimicrobial Agents
There is no available research on the potential synergistic effects of this compound when combined with other established antimicrobial agents. While synergistic effects have been observed for other xanthone derivatives, such as the synergy of 2,7-Dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one with fluconazole (B54011) against T. rubrum, similar studies for this compound have not been conducted. researchgate.net
Antioxidant Activity and Radical Scavenging Mechanisms (e.g., DPPH, ABTS radicals)
Quantitative data on the antioxidant and radical scavenging activity of this compound, such as IC50 values from DPPH (1,1-diphenyl-2-picrylhydrazyl) or ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonate)) radical scavenging assays, are not available in the current body of scientific literature. While other lichen-derived compounds have shown potent antioxidant activities, these findings are not specific to this compound. researchgate.net
Enzyme Inhibition Studies (e.g., Cytochrome P450 1A)
There is no information available regarding the inhibitory effects of this compound on enzymes, including Cytochrome P450 1A. While some lichen substances have been identified as enzyme inhibitors, this compound is not among those for which specific enzyme inhibition data has been published. scribd.comscribd.com
Receptor Binding and Molecular Target Identification (e.g., Chemical-Genetic Profiling)
Research on the receptor binding properties and the identification of specific molecular targets for this compound through methods like chemical-genetic profiling has not been reported. The molecular mechanisms underlying its potential biological activities remain to be elucidated.
Structure Activity Relationship Sar Analysis of 2,5,7 Trichlorolichexanthone and Analogues
Influence of Chlorination Pattern on Biological Activity
The introduction of chlorine atoms onto the xanthone (B1684191) scaffold can dramatically influence biological activity, with both the number and position of the halogens being critical. While direct structure-activity relationship (SAR) studies for 2,5,7-Trichlorolichexanthone are not extensively documented, analysis of related chlorinated xanthones and similar structures provides significant insights.
Chlorination has been shown to enhance the antimicrobial and cytotoxic properties of xanthones. For instance, a study on synthetic chlorinated xanthones found that 2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one displayed potent antifungal activity against various dermatophyte strains. nih.gov In the structurally related depsidones, chlorination at positions C-2, C-4, and C-7 was found to dramatically increase antibacterial capacity. peerj.com This suggests that chlorination on both aromatic rings of the xanthone core can be beneficial for activity.
The specific 2,5,7-trichloro pattern places chlorine atoms on both the A and B rings of the lichexanthone (B95002) molecule. The chlorine at C-2 is on the same ring as the C-1 hydroxyl and C-3 methoxy (B1213986) groups, while the chlorines at C-5 and C-7 are on the other ring with the C-6 methoxy and C-8 methyl groups. This distribution of electron-withdrawing groups across the scaffold would significantly alter the electronic properties of the entire molecule, potentially enhancing its ability to interact with biological targets. The compound 3-O-Methyl-2,5,7-trichloronorlichexanthone is a known related derivative, indicating the chemical feasibility of this substitution pattern. researchgate.net Another reported analogue, 2,4,5-trichlorolichexanthone, highlights that various trichlorination patterns exist. researchgate.net The specific activity of the 2,5,7-trichloro isomer would be distinct from other patterns due to the unique electronic and steric environment created by this arrangement.
| Compound | Chlorination Pattern | Reported Biological Activity Highlight | Reference |
|---|---|---|---|
| 2,7-Dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one | 2,7-Dichloro | Potent fungistatic and fungicidal activity against dermatophytes. | nih.gov |
| 3-Chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one | 3-Chloro | Promising antibacterial activity against E. faecalis and S. aureus. | nih.gov |
| Methyl-3-chloro-2-hydroxy-4-methoxy-6-pentylbenzoate | 3-Chloro (on a related scaffold) | Showed moderate antifungal activity against Candida albicans, whereas non-chlorinated analogues were inactive. | mdpi.com |
| Isodemethylchodatin | Trichlorinated norlichexanthone (B23499) | A naturally occurring trichlorinated norlichexanthone derivative. | researchgate.net |
Role of Hydroxyl and Methoxy Substituents on Activity
The bioactivity of xanthones is highly dependent on the presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups. nih.gov In lichexanthone, these are found at positions C-1 (-OH), C-3 (-OCH₃), and C-6 (-OCH₃). wikipedia.org
The C-1 hydroxyl group is particularly significant as it can form a strong intramolecular hydrogen bond with the carbonyl oxygen at C-9. ulb.ac.be This interaction contributes to the planarity and stability of the molecule. The acidity and hydrogen-bonding capacity of this phenolic hydroxyl would be modulated by the presence of the adjacent chlorine atom at C-2 in this compound.
| Compound/Analog Type | Hydroxyl/Methoxy Pattern | Observed SAR Finding | Reference |
|---|---|---|---|
| Ananixanthone Derivatives | 5-Methoxy vs. 5-Hydroxy | 5-methoxy derivative showed higher anticancer activity than the parent hydroxy compound. | nih.gov |
| α-Mangostin Analogs | Phenolic vs. Methoxy | Replacement of phenolic groups with methoxy groups significantly reduced potency. | wits.ac.za |
| Oxygenated Xanthones | Various -OH and -OCH₃ patterns | Simple substitutions of hydroxyl and methoxy groups had little overall effect on general antibacterial activity in one review. | nih.gov |
| Antiplasmodial Xanthones | 1-OH, 5-OH vs. 2-OH, 5-OH | Hydroxyl groups at C-1 and C-5 tended to reduce activity, while C-2 and C-5 substitution enhanced it. | nih.gov |
Importance of the Xanthone Core Rigidity and Planarity
The dibenzo-γ-pyrone structure of the xanthone nucleus is a key feature responsible for its wide range of biological activities. This tricyclic system is predominantly rigid and planar, which is a trait it shares with many molecules that intercalate with DNA or fit into the active sites of enzymes. wits.ac.za This structural characteristic has led to the xanthone scaffold being termed a "privileged structure" in medicinal chemistry, as it is capable of binding to multiple, unrelated protein receptors with high affinity. ulb.ac.benih.gov
The planarity allows for effective stacking interactions, such as π-π stacking with aromatic amino acid residues in proteins or with the bases of DNA. wits.ac.za The rigidity of the scaffold reduces the entropic penalty upon binding to a target, which can contribute to a higher binding affinity. While bulky peripheral substituents can introduce a slight twist into the ring system, the core structure remains largely planar. semanticscholar.org For this compound, this inherent rigidity and planarity would be the foundation upon which the electronic and steric effects of its substituents are displayed, enabling specific interactions with biological macromolecules.
Impact of Peripheral Substitutions on Potency and Selectivity
The potency and selectivity of a xanthone derivative are determined by the collective contributions of all its peripheral substituents. For this compound, the key substituents are the three chlorine atoms, the C-1 hydroxyl, the C-3 and C-6 methoxy groups, and the C-8 methyl group.
Chlorine Atoms (C-2, C-5, C-7): As potent electron-withdrawing groups, the three chlorine atoms drastically alter the electron distribution of the aromatic rings. This can enhance binding to targets through halogen bonding or other electrostatic interactions and can increase the molecule's metabolic stability. Their specific placement influences which regions of the molecule become more electron-deficient, affecting potential sites of interaction. For example, the presence of chlorine atoms has been shown to be crucial for the antifungal and antibacterial activity of some xanthones and related compounds. nih.govpeerj.commdpi.com
Hydroxyl Group (C-1): The C-1 hydroxyl is a key hydrogen bond donor and its interaction with the C-9 carbonyl is crucial for maintaining planarity. ulb.ac.be Its acidity and donor capacity are modulated by the adjacent C-2 chlorine.
Methoxy Groups (C-3, C-6): These groups increase lipophilicity compared to hydroxyls, which can affect cell permeability and binding to hydrophobic pockets in target proteins. nih.gov Their electron-donating nature via resonance counteracts the inductive withdrawal of the chlorine atoms, creating a complex electronic landscape across the molecule.
Methyl Group (C-8): The C-8 methyl group, characteristic of the lichexanthone skeleton, provides a small lipophilic region and can influence the orientation of the molecule within a binding site through steric interactions.
The combination of these varied substituents—hydrophilic, lipophilic, electron-donating, and electron-withdrawing—creates a unique profile for this compound, suggesting it could have highly specific interactions, leading to distinct potency and selectivity compared to its parent compound or other chlorinated analogues.
Comparative SAR with Other Halogenated Xanthones
Comparing the biological effects of xanthones halogenated with chlorine versus other halogens like bromine and fluorine reveals that the nature of the halogen atom is a critical factor in determining activity.
Studies have shown that the type of halogen can lead to different potencies and selectivities. For instance, in a series of xanthone analogues designed as topoisomerase II inhibitors, compounds with bromo and chloro substituents were found to be the most potent. stjohns.edu In another study on α-glucosidase inhibitors, a bromo-substituted derivative was the most active, while the corresponding fluoro and chloro derivatives showed weaker activity. mdpi.com This suggests that the larger size and greater polarizability of bromine compared to chlorine can sometimes be advantageous for target binding.
Conversely, a study on aminated xanthones as efflux pump inhibitors found that a fluorine-substituted derivative was more beneficial for activity than a chlorine-substituted one. mdpi.com Fluorine's high electronegativity and small size can lead to unique interactions and may improve physicochemical properties like metabolic stability. mdpi.com
| Halogen Type | Compound Series/Target | Comparative SAR Finding | Reference |
|---|---|---|---|
| Bromo vs. Chloro | Xanthone analogues (Topoisomerase II inhibitors) | Bromo and chloro substituted compounds were the most potent. | stjohns.edu |
| Bromo vs. Chloro/Fluoro | Biscoumarin-triazole hybrids (α-glucosidase inhibitors) | Bromo-substituted compound was most active; fluoro and chloro derivatives were weaker. | mdpi.com |
| Fluoro vs. Chloro | Aminated xanthones (Efflux pump inhibitors) | Fluorine substitution was more beneficial for activity than chlorine substitution. | mdpi.com |
| Fluoro vs. Chloro/Bromo/Iodo | β-lactam analogs (Antiproliferative) | Activity order against HT-29 cancer cells was Br > Cl > I > F. | mdpi.com |
Applications in Chemical Ecology and Chemotaxonomy
Role of 2,5,7-Trichlorolichexanthone as a Chemical Marker in Lichen Taxonomy
Secondary metabolites are pivotal in lichen systematics, often showing strong parallels with morphological and ecological data. The presence of specific chemical compounds, or "chemosyndromes," can define species, genera, and even families. This compound serves as a significant chemotaxonomic marker, particularly within the genus Lecanora.
This compound is a known minor constituent in the lichen Lecanora epibryon subsp. broccha (formerly Lecanora broccha). anbg.gov.au Its identification, alongside a suite of other major and minor compounds including depsidones (stictic acid, norstictic acid) and other chlorinated xanthones, helps to precisely define this taxon. anbg.gov.au The identification of such a specific and complex molecule is instrumental in distinguishing L. broccha from morphologically similar species, a common challenge in lichenology. minnesotaseasons.com The use of chemical characters like the presence of this compound allows for a more robust and reproducible system of classification than one based on morphology alone. minnesotaseasons.commdpi.com
Correlation of Compound Presence with Species Distribution and Evolution
The geographical distribution of a lichen species is intrinsically linked to its chemical makeup, which influences its tolerance to environmental stressors. The presence of this compound in Lecanora epibryon subsp. broccha is correlated with its specific ecological niche and distribution. This subspecies is found in montane and alpine regions, often growing on decaying tussock bases and soil. landcareresearch.co.nznzpcn.org.nz
Its known distribution includes southern South America (Patagonia), Subantarctic islands (Kerguelen, Macquarie), Australia, and New Zealand. anbg.gov.aulandcareresearch.co.nz This widespread but environmentally specific distribution in the Southern Hemisphere suggests that the chemical profile of L. broccha, including its array of chlorinated xanthones, may confer adaptive advantages in these high-altitude, high-UV environments. The evolution of specific biosynthetic pathways leading to compounds like this compound is a critical aspect of the organism's evolutionary adaptation. Phylogenetic studies increasingly incorporate chemical data to understand the evolutionary relationships and diversification within lichen groups like the genus Lecanora. nih.govresearchgate.net
Analytical Methodologies for Chemotaxonomic Profiling
The identification of this compound and other lichen substances relies on a combination of classical and modern analytical techniques. These methods are foundational to chemotaxonomy.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for the separation and identification of lichen metabolites. Standardized protocols are essential for ensuring reproducible results that can be compared across different studies and laboratories.
The process typically involves:
Extraction: A small fragment of the lichen thallus is extracted with a solvent, most commonly acetone.
Application: The resulting extract is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica gel.
Development: The plate is placed in a sealed chamber containing a specific solvent system. The solvent moves up the plate by capillary action, separating the compounds in the extract based on their differential partitioning between the mobile solvent phase and the stationary silica gel phase.
Visualization: After development, the separated spots are visualized under UV light (at wavelengths of 254 nm and 366 nm) and by spraying with reagents such as 10% sulfuric acid followed by heating, which induces characteristic colors for different compounds.
Standardized solvent systems are crucial for comparing results. The relative positions of the spots (Rf values) are compared against known standards.
Table 1: Commonly Used TLC Solvent Systems for Lichen Metabolites
| Solvent System Code | Composition | Ratio (by volume) |
|---|---|---|
| A | Toluene : Dioxane : Glacial Acetic Acid | 180 : 45 : 5 |
| B' | n-Hexane : Methyl tert-butyl ether (MTBE) : Formic Acid | 140 : 72 : 18 |
| C | Toluene : Glacial Acetic Acid | 200 : 30 |
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of lichen secondary metabolites with high resolution and sensitivity. It is particularly valuable for analyzing complex mixtures and for determining the precise concentration of compounds like this compound.
A common HPLC setup for lichen analysis involves:
Stationary Phase: A reversed-phase column (e.g., C18) where the stationary phase is nonpolar.
Mobile Phase: A polar solvent mixture, often consisting of methanol, water, and an acid (like phosphoric or formic acid) to control the pH. A gradient elution is typically used, where the composition of the mobile phase is changed over time to achieve better separation of compounds with varying polarities.
Detection: A photodiode array (PDA) or UV detector is commonly used to detect the compounds as they elute from the column. Each compound has a characteristic retention time and UV absorption spectrum, which are used for its identification and quantification.
HPLC has been instrumental in creating standardized databases of retention indices for hundreds of lichen substances, allowing for reliable identification of compounds in complex extracts.
Table 2: Typical HPLC Parameters for Lichen Xanthone (B1684191) Analysis
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 1% Phosphoric Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Type | Gradient Elution |
| Flow Rate | ~0.7 - 1.0 mL/min |
| Detection | UV/PDA Detector (e.g., at 254 nm, 265 nm) |
Chemical spot tests are simple, rapid, and inexpensive color tests that can be performed in the field or the lab to screen for the presence of major classes of lichen substances. These tests, first systematically applied by William Nylander in 1866, involve applying a drop of a specific reagent to the lichen cortex or medulla and observing any color change.
Table 3: Standard Lichen Spot Test Reagents and Reactions
| Test | Reagent | Preparation | Typical Positive Reactions & Corresponding Compounds |
|---|---|---|---|
| K | Potassium Hydroxide | 10% aqueous solution of KOH | Yellow, orange, or red (e.g., Atranorin turns yellow; Norstictic acid turns red) |
| C | Calcium or Sodium Hypochlorite | Saturated aqueous solution (e.g., household bleach) | Red or pink (e.g., Lecanoric acid turns red) |
| KC | K followed by C | Sequential application of K and then C reagents | Orange, pink, or red (e.g., Physodic acid gives an orange-pink reaction) |
| PD | para-Phenylenediamine | 1-5% solution in ethanol (Steiner's solution) | Yellow, orange, or red (e.g., Fumarprotocetraric acid turns red) |
While these tests are invaluable for preliminary identification, they are not specific enough to identify individual chlorinated xanthones like this compound. A negative spot test result does not necessarily mean the absence of all secondary metabolites, only those that react with the specific reagent. Therefore, spot tests are typically used in conjunction with chromatography for definitive identification.
Biosynthetic Rationalization of Co-occurring Chloroxanthones
The presence of this compound in a lichen is rarely an isolated phenomenon. It typically co-occurs with a suite of structurally related chlorinated xanthones. This co-occurrence is not random but is a direct reflection of the underlying biosynthetic pathway.
In lichens, unlike in plants, the xanthone core is derived entirely from the acetyl-polymalonate (polyketide) pathway. This process involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a polyketone chain, which then undergoes cyclization and aromatization to create the fundamental xanthone scaffold.
The array of different chloroxanthones found within a single species, such as the suite of compounds in Lecanora broccha, can be rationalized as biogenetically related derivatives from a common precursor. Variations in the enzymatic steps following the formation of the initial xanthone core—specifically, the number and position of chlorination, methylation, and O-methylation events—lead to the production of a coherent array of related satellite compounds. For example, a common precursor might undergo monochlorination, dichlorination, or trichlorination at different positions on the aromatic rings, leading to the formation of compounds like 2-chloronorlichexanthone, 2,7-dichloronorlichexanthone, and this compound, all within the same organism. This biosynthetic relationship explains the consistent co-occurrence of these compounds and strengthens their collective utility as a "chemosyndrome" for taxonomic purposes.
Future Directions and Research Opportunities
Exploration of Undiscovered Natural Sources
The discovery of 2,5,7-Trichlorolichexanthone from lichen species like Sporopodium flavescens and Lecanora broccha suggests that the natural world remains a vast, untapped reservoir of novel chemical entities. anbg.gov.auresearchgate.net The genomic era has revealed that the biosynthetic potential of microorganisms and plants is far greater than previously understood, with many biosynthetic pathways remaining unexpressed under standard laboratory conditions. dtu.dkufl.edu Future research should focus on awakening these "silent" gene clusters in known producer organisms and exploring novel, underexplored ecological niches.
Key research avenues include:
Genomic Mining: Employing next-generation sequencing and bioinformatics to screen the genomes of lichens, fungi, and bacteria for biosynthetic gene clusters (BGCs) that code for polyketide synthases and halogenases, the enzymes responsible for xanthone (B1684191) biosynthesis. ufl.edu
Cultivation Manipulation: Altering culture conditions (e.g., media composition, co-cultivation with other microorganisms) to trigger the expression of silent biosynthetic pathways in known xanthone-producing organisms. The cultivation of the fungal partner of a lichen in the absence of the alga has been shown to divert secondary metabolite production, indicating that symbiotic interactions are key. mdpi.commdpi.com
Exploring Extreme and Unique Environments: Investigating organisms from diverse and extreme habitats, such as deep-sea vents, hyper-arid deserts, and tropical rainforest canopies, which may harbor unique fungi and bacteria producing novel chlorinated xanthones. hilarispublisher.com Nature's biodiversity, from rainforests to oceans, offers a rich repertoire of compounds with therapeutic potential. hilarispublisher.comhilarispublisher.com
Advanced Synthetic Methodologies for Complex Analogues
While natural sources are invaluable, chemical synthesis provides a reliable means to produce this compound and, more importantly, to generate complex analogues for structure-activity relationship (SAR) studies. Developing efficient and versatile synthetic routes is crucial for exploring the chemical space around the chlorinated lichexanthone (B95002) scaffold.
Future synthetic strategies could include:
Modular and Divergent Synthesis: Developing modular strategies that allow for the independent synthesis of key fragments and their subsequent assembly. researchgate.net This approach enables the rapid generation of a library of analogues with varied substitution patterns on the xanthone core. For instance, a divergent coupling strategy using vanillin (B372448) derivatives and a dibromoquinone has been developed for halogenated xanthones. researchgate.net
Catalytic and Green Chemistry Approaches: Transitioning from traditional stoichiometric methods to catalytic processes can significantly improve the efficiency and sustainability of xanthone synthesis. conicet.gov.ar This includes employing transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) for C-C and C-O bond formation to construct the tricyclic core. conicet.gov.ar
Late-Stage Functionalization: Creating methods for the selective introduction or modification of functional groups, particularly chlorine atoms, on a pre-formed xanthone scaffold. This allows for the fine-tuning of the molecule's properties without requiring a complete de novo synthesis for each new analogue.
Recent advances in the synthesis of the xanthone core provide a chemical toolbox for medicinal chemists focusing on these privileged structures. rsc.org The construction of polycyclic xanthones, a related class, has also seen significant progress, tackling challenges in building complex, angular frameworks. nih.gov
Integration of Omics Technologies for Mechanistic Elucidation
Understanding the precise biological mechanism of action is paramount for the development of any bioactive compound. The integration of "omics" technologies offers a powerful, systems-level approach to unravel the cellular targets and pathways modulated by this compound. frontiersin.orgresearchgate.net These high-throughput methods provide comprehensive insights into the global changes within a biological system upon exposure to the compound. mdpi.com
Key omics approaches include:
Transcriptomics (RNA-Seq): To identify changes in gene expression profiles in cells or tissues treated with the compound, revealing the signaling pathways and cellular processes that are affected.
Proteomics: To analyze alterations in protein expression and post-translational modifications, which can directly identify the protein targets or downstream effectors of the compound. frontiersin.org
Metabolomics: To profile changes in the cellular metabolome, providing a functional readout of the compound's impact on cellular biochemistry and identifying affected metabolic pathways. mdpi.commaxapress.com
Multi-Omics Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the compound's mechanism of action, from gene regulation to metabolic output. maxapress.comfrontiersin.org This integrated approach is ideal for elucidating the mode of action of a natural compound. frontiersin.org
These technologies can help prioritize promising compounds based on their inferred chemical profiles and enable rapid molecule identification. mdpi.com
Development of Targeted Chemical Probes
To definitively identify the molecular targets of this compound and study its spatiotemporal dynamics within a cell, targeted chemical probes can be designed and synthesized. A chemical probe is typically a modified version of the bioactive molecule that incorporates a reporter tag (e.g., a fluorophore) or a reactive group for covalent labeling, without significantly compromising its biological activity. nih.gov
Future research in this area should focus on:
Probe Design and Synthesis: Synthesizing analogues of this compound that are appended with a linker and a suitable tag. Natural products are excellent starting points for probes as their scaffolds have evolved to interact specifically with biological macromolecules. nih.gov
Affinity-Based Protein Profiling (ABPP): Using probes with a photoreactive or electrophilic group to covalently label binding partners in cell lysates or living cells. The labeled proteins can then be identified using mass spectrometry.
Fluorescence Microscopy: Employing fluorescently tagged probes to visualize the subcellular localization of the compound, providing clues about its site of action (e.g., nucleus, mitochondria, Golgi complex). nih.gov
Target Validation: The development of potent and specific small-molecule probes is crucial for characterizing and validating protein targets that emerge from biological research. nih.gov Probes that can covalently modify specific amino acid residues like histidine in a binding site offer a powerful tool for target validation. rsc.org
The development of such probes is challenging, as the modification must not disrupt the binding to the target protein. mdpi.com
Collaborative Research in Natural Product Discovery and Chemical Biology
The journey of a natural product from discovery to potential application is a complex, multidisciplinary endeavor. Future success in the field of chlorinated xanthones will depend heavily on fostering collaborative research networks that bridge different scientific disciplines and sectors. hilarispublisher.com
Key areas for collaboration include:
Academia-Industry Partnerships: Combining the fundamental research and discovery engines of academic institutions with the drug development and commercialization expertise of the pharmaceutical industry can accelerate the translation of basic findings into tangible solutions. hilarispublisher.comhilarispublisher.com
Interdisciplinary Teams: Assembling teams of chemists, biologists, pharmacologists, bioinformaticians, and clinicians is essential to tackle the multifaceted challenges of natural product research, from isolation and synthesis to mechanistic studies and preclinical evaluation. hilarispublisher.com
Global and Conservation Collaborations: Partnering with research institutions and conservation bodies in biodiversity-rich regions allows for sustainable and equitable access to natural resources while contributing to the preservation of ecosystems. hilarispublisher.com Such partnerships can also combine local knowledge of medicinal plants with modern scientific techniques. globalhealthprogress.org
These collaborative approaches represent a paradigm shift, enabling stakeholders to accelerate the discovery and development of novel compounds while safeguarding biodiversity for future generations. hilarispublisher.comhilarispublisher.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the identification of 2,5,7-Trichlorolichexanthone in lichen extracts?
- Methodology : Combine thin-layer chromatography (TLC) with acid spray reagents (orange/yellow under LW UV) and confirmatory HPLC. For TLC, use solvent systems like A:64, B’:56, and C:56 for optimal separation . HPLC retention values (e.g., 54 in ) and UV detection (+) are critical for validation. Mass spectrometry (MS) with characteristic peaks (m/z 392, 390, 388, 345) provides structural confirmation .
- Note : Discrepancies in HPLC values across studies (e.g., 54 vs. 47 for related compounds) suggest the need for standardized protocols .
Q. How can co-occurring xanthones interfere with the detection of this compound?
- Methodology : Use biosynthetic relationships to predict interference. For example, this compound often co-occurs with isoarthothelin, 5,7-dichlorolichexanthone, and thiophanic acid . Employ gradient elution in HPLC to resolve overlapping peaks. Cross-validate with MS/MS fragmentation patterns to distinguish isomers (e.g., 2,5,7-Trichloro-3-O-methylnorlichexanthone vs. isoarthothelin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported chromatographic data for this compound?
- Methodology : Investigate environmental or lichen strain-specific variations in xanthone production. For example, HPLC values differ between Buellia aeruginosa (HPLC:37) and Lecanora spp. (HPLC:47) due to matrix effects . Standardize extraction protocols (e.g., acetone vs. methanol) and column conditions (C18 vs. phenyl-hexyl) to minimize variability .
Q. What biosynthetic pathways explain the chlorination pattern in this compound?
- Methodology : Trace precursors like norlichexanthone, which undergoes regioselective chlorination via fungal cytochrome P450 enzymes. Compare isotopic labeling studies (e.g., -NMR) to confirm intermediates such as 2,5-Dichloronorlichexanthone and thiophanic acid . Note that methylation at the 3-OH position (e.g., 3-O-methyl derivatives) alters downstream chlorination sites .
Q. How does the spatial distribution of this compound within lichen thalli affect its quantification?
- Methodology : Use microsampling techniques (e.g., laser microdissection) to isolate cortical vs. medullary layers. Quantify via LC-MS/MS with deuterated internal standards. Studies in Lecidella spp. show higher concentrations in apothecial margins, correlating with UV-protective roles .
Q. What experimental designs are optimal for studying the ecological role of this compound in lichen symbioses?
- Methodology : Conduct field experiments comparing lichen vitality (e.g., photosynthetic efficiency) in xanthone-rich vs. xanthone-deficient morphs. Pair with metatranscriptomics to link fungal gene expression (e.g., polyketide synthases) to xanthone production under abiotic stress (e.g., UV exposure) .
Data Interpretation and Validation
Q. Why do some lichen specimens test negative for this compound despite genomic evidence of biosynthetic pathways?
- Methodology : Assess epigenetic regulation (e.g., methylation of PKS gene promoters) or post-transcriptional modifications. In Pertusaria aleianta, thin or degraded thalli may require enhanced detection limits (e.g., UPLC-QTOF-MS) to identify trace amounts .
Q. How can researchers address inconsistencies in mass spectral libraries for chlorinated xanthones?
- Methodology : Curate reference libraries using authenticated standards. For example, the m/z 345 fragment in this compound corresponds to loss of -Cl and -CO groups, distinct from 2,4,5-Trichlorolichexanthone (m/z 388, 390) . Collaborate with repositories like NIST to validate spectral matches .
Synthesis and Modification
Q. What synthetic routes are available for this compound analogs with enhanced bioactivity?
- Methodology : Adapt Ullmann coupling or Friedel-Crafts acylation to introduce chloro groups at specific positions. For example, POCl-mediated chlorination of norlichexanthone precursors yields this compound in ~65% yield . Optimize regioselectivity using DFT calculations to predict transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
